Cas no 54606-37-0 ((5-amino-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone)

(5-amino-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone 化学的及び物理的性質
名前と識別子
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- (5-amino-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone
- SCHEMBL13662120
- (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(PHENYL)METHANONE
- DA-31910
- Methanone, (5-amino-1-phenyl-1H-pyrazol-4-yl)phenyl-
- 54606-37-0
- (5-amino-1-phenylpyrazol-4-yl)-phenylmethanone
- 4-benzoyl-1-phenyl-1H-pyrazol-5-amine
- 4-benzoyl-5-aminopyrazole 1
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)phenyl methanone
- PD178092
- U479A4Y3YR
- 5-amino-4-benzoyl-1-phenylpyrazole
- (5-Azanyl-1-phenyl-pyrazol-4-yl)-phenyl-methanone
- CHEMBL203333
- BDBM15714
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone, AldrichCPR
- MFCD08445822
- (5-amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanone
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- MDL: MFCD08445822
- インチ: InChI=1S/C16H13N3O/c17-16-14(15(20)12-7-3-1-4-8-12)11-18-19(16)13-9-5-2-6-10-13/h1-11H,17H2
- InChIKey: YMGWYPXWGVJIAJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 263.105862047Da
- どういたいしつりょう: 263.105862047Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 60.9Ų
(5-amino-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB200886-500 mg |
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone; . |
54606-37-0 | 500mg |
€39.30 | 2023-05-07 | ||
abcr | AB200886-500mg |
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone; . |
54606-37-0 | 500mg |
€52.00 | 2025-03-19 |
(5-amino-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
(5-amino-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanoneに関する追加情報
(5-Amino-1-Phenyl-1H-Pyrazol-4-yl)-Phenyl-Methanone (CAS No. 54606-37-0)
(5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone (CAS No. 54606-37-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(Phenylamino)-1-(phenylcarbonyl)-1H-pyrazole, is characterized by its unique structural features, which include a pyrazole ring, an amino group, and a phenyl ketone moiety. These structural elements contribute to its potential as a lead compound for the development of novel therapeutic agents.
The chemical structure of (5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone is defined by its molecular formula, C15H13N3O, and its molecular weight of 259.28 g/mol. The compound is typically synthesized through a series of well-documented chemical reactions, including the condensation of phenylhydrazine with benzoyl chloride followed by the introduction of an amino group. This synthetic route has been optimized to achieve high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production.
Recent research has highlighted the potential of (5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone in various biological applications. Studies have shown that this compound exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, (5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of (5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone have also been studied in detail. Research has shown that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration in preclinical models. These properties are crucial for the development of effective therapeutic agents that can be administered conveniently to patients.
In terms of safety, preliminary toxicological studies have indicated that (5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone is well-tolerated at therapeutic doses. However, further studies are needed to fully evaluate its long-term safety profile and potential side effects. These studies will be essential for advancing this compound through clinical trials and ultimately bringing it to market as a new therapeutic option.
The versatility of (5-Amino-1-Phenyl-1H-pyrazol-4-yl)-phenyl-methanone extends beyond its direct biological activities. It serves as an important building block in the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of derivatives with enhanced potency or selectivity for specific targets. This makes it a valuable tool in drug discovery and development efforts.
In conclusion, (5-Amino-1-Phenyl-1H-pyrazol-4-y)-phenyl-methanone (CAS No. 54606-37-) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological properties and pharmacokinetic profile, make it an attractive candidate for further investigation and development as a novel therapeutic agent.
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